6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide
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Description
6-(3,5-dimethyl-1H-pyrazol-1-yl)-N-(4-sulfamoylbenzyl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H18N6O3S and its molecular weight is 386.43. The purity is usually 95%.
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Scientific Research Applications
Pyrazole Derivatives in Medicinal Chemistry
Pyrazole derivatives are pivotal in the realm of medicinal chemistry due to their pharmacophore properties, which make them a crucial element in the development of a wide range of biologically active compounds. Their versatility is highlighted in their application across different therapeutic areas, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, and anti-HIV activities. The synthesis of pyrazole-based heterocycles involves condensation and cyclization processes, using common reagents such as phosphorus oxychloride, dimethyl formamide, and hydrazine, to yield compounds with substantial biological activities. These synthetic strategies extend the heterocyclic system categories, providing a foundation for designing more active biological agents through modification and derivatization processes (Dar & Shamsuzzaman, 2015).
Heterocyclic N-oxide Molecules in Organic Synthesis and Catalysis
Heterocyclic N-oxide derivatives, including pyridazine N-oxides, are known for their synthetic versatility and biological importance. These compounds serve as intermediates in organic synthesis, catalysis design, and medicinal applications, demonstrating potent anticancer, antibacterial, and anti-inflammatory activities. Their utility spans metal complexes formation, asymmetric synthesis, and the development of novel drug candidates, showcasing the broad application potential of heterocyclic N-oxide motifs (Li et al., 2019).
Pyrazine Derivatives as Energetic Materials
In the field of high-energy density materials (HEDMs), pyrazine derivatives, particularly those containing high nitrogen content, have garnered attention for their application in propellants, explosives, and gas generators. These compounds are evaluated for their synthetic methods, structural analysis, and performance characteristics, including sensitivity, thermal, and detonation properties. The utilization of azine energetic compounds aims at enhancing burning rates, reducing sensitivity, and improving detonation performance, indicating their significant potential in energetic material applications (Yongjin & Shuhong, 2019).
Properties
IUPAC Name |
6-(3,5-dimethylpyrazol-1-yl)-N-[(4-sulfamoylphenyl)methyl]pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N6O3S/c1-11-9-12(2)23(22-11)16-8-7-15(20-21-16)17(24)19-10-13-3-5-14(6-4-13)27(18,25)26/h3-9H,10H2,1-2H3,(H,19,24)(H2,18,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPIOJGCVCONMQV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=NN=C(C=C2)C(=O)NCC3=CC=C(C=C3)S(=O)(=O)N)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N6O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.